molecular formula C12H16O B8625445 Methallyl 2,5-dimethylphenyl ether

Methallyl 2,5-dimethylphenyl ether

Cat. No. B8625445
M. Wt: 176.25 g/mol
InChI Key: YHBMWFATFXUDTL-UHFFFAOYSA-N
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Patent
US05631208

Procedure details

To a solution 122.2 g of 2,5-dimethylphenol in 300 ml of acetone was added 83 g of anhydrous potassium carbonate and 150 ml of 3-chloro-2-methylpropene. After refluxing for 65 hours, the reaction mixture was filtered and concentrated under reduced pressure and diluted with 200 ml diethyl ether. The mixture was washed three times with 100 ml of 10% aqueous solution of sodium hydroxide. The combined organic extracts were washed with water, dried over anhydrous magnesium sulfate, filtered and concentrated under the reduced pressure to afford 168 g of methallyl 2,5-dimethylphenyl ether as colorless oil.
Quantity
122.2 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:17][C:18]([CH3:20])=[CH2:19]>CC(C)=O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH2:19][C:18](=[CH2:17])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
122.2 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)O
Name
Quantity
83 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
ClCC(=C)C
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 65 hours
Duration
65 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with 200 ml diethyl ether
WASH
Type
WASH
Details
The mixture was washed three times with 100 ml of 10% aqueous solution of sodium hydroxide
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)OCC(C)=C
Measurements
Type Value Analysis
AMOUNT: MASS 168 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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